Fmoc-D-3-thienylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

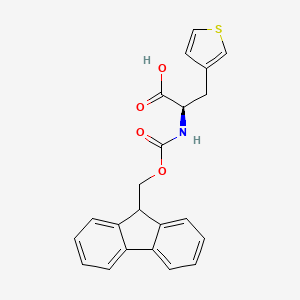

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Fmoc-D-3-thienylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-3-thienylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in peptide synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₉NO₄S | [1] |

| Molecular Weight | 393.46 g/mol | [1] |

| CAS Number | 220497-90-5 | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 184.2 °C | [1] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in peptide synthesis, particularly for ensuring efficient coupling reactions. The bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility.

| Solvent | Solubility | Notes | Reference(s) |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent in Fmoc-SPPS. | [3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative polar aprotic solvent for SPPS. | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent. | [4] |

| Dichloromethane (DCM) | Moderately Soluble | Often used for resin swelling and some coupling reactions. | [3] |

| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures. | [3] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group limits aqueous solubility. | [3][4] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ, ppm) | Notes |

| ¹H NMR | 7.0 - 8.0 | Aromatic protons of the fluorenyl and thienyl groups. |

| 4.0 - 5.0 | Protons of the fluorenylmethyloxycarbonyl (Fmoc) group (CH and CH₂). | |

| 3.0 - 4.0 | α- and β-protons of the alanine backbone. | |

| 10.0 - 13.0 | Carboxylic acid proton (may be broad and exchangeable). | |

| ¹³C NMR | 170 - 180 | Carboxyl carbon. |

| 155 - 160 | Carbonyl carbon of the Fmoc group. | |

| 110 - 150 | Aromatic carbons of the fluorenyl and thienyl groups. | |

| 40 - 70 | Aliphatic carbons of the Fmoc group and the alanine backbone. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3300 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching |

| C=O (Urethane) | 1730 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 394.1 | Positive ion mode. |

| [M-H]⁻ ≈ 392.1 | Negative ion mode. | |

| [M+Na]⁺ ≈ 416.1 | Common sodium adduct. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[5][6][7][8]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[5] The powder is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range.[6] Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.[9]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7]

Solubility Determination (HPLC Method)

This protocol provides a quantitative method for determining the solubility of this compound in various solvents.[3]

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

Separation of Undissolved Solid: The vial is centrifuged at high speed to pellet the undissolved solid.[3]

-

Sample Preparation for Analysis: A known volume of the supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.[3]

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a UV detector and a reverse-phase C18 column. A suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) is used for separation. The this compound peak is detected by UV absorbance at approximately 265 nm or 301 nm.[3]

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve. The original concentration in the saturated solution is then calculated, which represents the solubility.[3]

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[10]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable window (e.g., NaCl or KBr plates). For solution-state analysis, the compound is dissolved in a suitable solvent, and the spectrum is recorded in a liquid cell.[11]

-

Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is also recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, typically a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[12]

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Mass spectra are acquired in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts.[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is illustrated below.[13][14]

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol for SPPS Incorporation

This protocol outlines the manual incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide sequence on a solid support.[13][15]

-

Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is placed in a reaction vessel and swollen in DMF for at least 30 minutes. The DMF is then drained.[13]

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is repeated once. The resin is then thoroughly washed with DMF.[14]

-

Amino Acid Coupling: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[13][14]

-

Purification: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

This guide provides a foundational understanding of the physicochemical properties of this compound and its application in peptide synthesis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific experimental conditions.

References

- 1. Fmoc-d-3-(3-thienyl)alanine | CAS 220497-90-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

A Technical Guide to Fmoc-D-3-thienylalanine for Drug Discovery and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-3-thienylalanine is a crucial building block in the field of peptide chemistry, offering unique structural and functional properties for the synthesis of novel peptides and peptidomimetics. This technical guide provides an in-depth overview of its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-3-thienylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. The presence of the thiophene ring in the side chain introduces unique steric and electronic properties that can influence the conformation and biological activity of the resulting peptides.

Chemical Structure:

(A 2D chemical structure image would be placed here in a full whitepaper)

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Weight | 393.46 g/mol | [1][2] |

| Molecular Formula | C22H19NO4S | [1][2][3] |

| CAS Number | 220497-90-5 | [1][2][3][4] |

| Appearance | Off-white to white crystalline powder | [1] |

| Purity (Typical) | ≥98% (HPLC) | |

| Melting Point | 184.2 °C | [1] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminal modification and the specific peptide sequence.

Materials:

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel

-

Shaker

Methodology:

-

Resin Swelling: The resin is placed in the reaction vessel and washed with DMF to induce swelling, which is crucial for reaction efficiency. This is typically done for 15-30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin's terminal amino acid is removed by treating it with a 20% piperidine solution in DMF. This reaction is typically carried out for 15-30 minutes and exposes the free amine for the subsequent coupling step. The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) are added to activate the carboxylic acid group of the amino acid.

-

Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The mixture is agitated for 1-2 hours to allow for the formation of the peptide bond. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: Once the peptide sequence is complete, the final Fmoc group on the N-terminal amino acid is removed using the same deprotection procedure as in step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail. This reaction is typically performed for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

This guide provides a foundational understanding of this compound for its application in peptide synthesis. Researchers should consult specialized literature for troubleshooting and optimization of protocols for specific peptide sequences.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-3-thienylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-3-thienylalanine (Fmoc-D-3-thienylalanine), a non-proteinogenic amino acid analog crucial for the development of novel peptide-based therapeutics. The incorporation of this building block can introduce unique structural and electronic properties into peptides, potentially enhancing their biological activity, stability, and selectivity.

Introduction

This compound is a derivative of the amino acid alanine, where a hydrogen atom on the β-carbon is replaced by a 3-thienyl group, and the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The D-configuration at the α-carbon is often introduced to increase resistance to enzymatic degradation. The thiophene ring, a sulfur-containing aromatic heterocycle, can influence the electronic properties and conformational preferences of the resulting peptide. This guide details a representative solution-phase synthesis and subsequent purification of this valuable compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the α-amino group of D-3-thienylalanine with an Fmoc reagent. The most common and efficient methods utilize either 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The following protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino acids.

Synthesis Workflow

Solubility of Fmoc-D-3-thienylalanine in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-D-3-thienylalanine in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to this compound and its Solubility

This compound is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of peptides. The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.

Qualitative assessments indicate that this compound is soluble in polar aprotic solvents commonly used in peptide synthesis and is insoluble in water.[1]

Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble to Highly Soluble | The most common and effective solvent for dissolving Fmoc-amino acids for SPPS. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble to Highly Soluble | A strong solvent for many Fmoc-amino acids, often used to prepare stock solutions.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble to Highly Soluble | An alternative to DMF, sometimes with higher solvating power for hydrophobic peptides. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble to Insoluble | Generally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Used as a component of the mobile phase in HPLC analysis, but not a primary solvent for dissolution in SPPS. |

| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, it is essential to determine this empirically. The following protocol outlines a general and robust method for determining the quantitative solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic agitator (e.g., shaker or rotator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at a characteristic wavelength (e.g., 265 nm or 301 nm).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, its qualitative solubility profile is similar to other Fmoc-protected amino acids, with good solubility in polar aprotic solvents like DMF and DMSO. For research and development applications requiring precise solubility values, the provided experimental protocol offers a reliable method for empirical determination. Understanding and quantifying the solubility of this reagent is a critical step in the optimization of solid-phase peptide synthesis, leading to improved coupling efficiencies and higher purity of the final peptide product.

References

A Comprehensive Technical Guide to Fmoc-D-3-thienylalanine for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-N-(9-Fluorenylmethoxycarbonyl)-3-(3-thienyl)alanine, commonly known as Fmoc-D-3-thienylalanine. This non-natural amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique structural and electronic properties beneficial for drug discovery and development.

Core Compound Data

This compound is a derivative of the D-isomer of 3-(3-thienyl)alanine, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental to modern peptide synthesis, allowing for controlled, sequential addition of amino acids to a growing peptide chain.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 220497-90-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₂₂H₁₉NO₄S | [2][3][7] |

| Molecular Weight | 393.46 g/mol | [2][4] |

| Appearance | Off-white to white crystalline powder | [2][4] |

| Melting Point | 184.2 °C | [2][4] |

| Purity | ≥97% (HPLC) is standard for synthesis | [1][8] |

| Solubility | Soluble in organic solvents such as DMF and DMSO; insoluble in water. | [4] |

| Storage Conditions | 0 - 8 °C | [8][9] |

Applications in Research and Drug Development

The incorporation of the 3-thienyl side chain introduces a sulfur-containing aromatic heterocycle, which can significantly influence the conformational preferences and electronic distribution of a peptide.[10] This modification can lead to:

-

Enhanced Biological Activity : The unique structure can improve binding affinities to biological targets.[8][9][10]

-

Increased Stability : The D-configuration provides resistance to enzymatic degradation, enhancing the peptide's in vivo stability.[10]

-

Novel Therapeutic Agents : It is a valuable component in the synthesis of innovative peptide-based drugs, including enzyme inhibitors and receptor modulators.[4][8][9]

Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized, detailed protocol for the incorporation of this amino acid into a peptide sequence on a resin support.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[11]

-

Place the resin in a reaction vessel and swell it in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[11][12]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[11][12]

-

Agitate the mixture for 5-10 minutes. Drain the solution.[12][13]

-

Repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.[12]

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[12]

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-4.5 equivalents) in DMF.[11][12]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (typically 8-10 equivalents), to the amino acid solution to activate it.[11][12]

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[12]

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

4. Washing:

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[11][12]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin support.

-

For a resin like 2-chlorotrityl, a mild cleavage cocktail such as hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) can be used.[13]

-

For other resins, a stronger cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5), is used to cleave the peptide and remove side-chain protecting groups.[12]

-

The crude peptide is then precipitated with cold diethyl ether, purified (typically by RP-HPLC), and characterized (e.g., by ESI-MS).[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a single coupling cycle in Solid-Phase Peptide Synthesis using this compound.

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-d-3-(3-thienyl)alanine | CAS 220497-90-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pschemicals.com [pschemicals.com]

- 4. chembk.com [chembk.com]

- 5. 220497-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 220497-90-5 [chemicalbook.com]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

Technical Guide: ¹H and ¹³C NMR Data for Fmoc-D-3-thienylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Fmoc-D-3-thienylalanine. Due to the proprietary nature of spectral data for commercially available compounds, specific, experimentally-derived chemical shifts and coupling constants for this compound are not publicly available in the reviewed literature. However, this guide offers a detailed, generalized experimental protocol for the acquisition of such data, based on established methods for analogous Fmoc-protected amino acids. Furthermore, representative data tables are presented to illustrate the expected format and type of information that would be obtained from such an analysis.

Data Presentation

While specific experimental data for this compound is not available, the following tables have been structured to organize the anticipated ¹H and ¹³C NMR data. The data for the Fmoc group is relatively consistent across different amino acid derivatives and is included for reference. The expected resonances for the D-3-thienylalanine portion are based on the analysis of similar structures.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~7.77 | d | ~7.5 | 2H, Fmoc (aromatic) |

| ~7.60 | d | ~7.5 | 2H, Fmoc (aromatic) |

| ~7.40 | t | ~7.4 | 2H, Fmoc (aromatic) |

| ~7.31 | t | ~7.4 | 2H, Fmoc (aromatic) |

| ~7.2-7.3 | m | - | 1H, Thienyl |

| ~7.0-7.1 | m | - | 2H, Thienyl |

| ~5.5-5.8 | d | - | 1H, NH |

| ~4.6-4.8 | m | - | 1H, α-CH |

| ~4.4-4.5 | d | ~6.8 | 2H, Fmoc-CH₂ |

| ~4.2-4.3 | t | ~6.8 | 1H, Fmoc-CH |

| ~3.2-3.4 | m | - | 2H, β-CH₂ |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~173-176 | C=O (acid) |

| ~156 | C=O (carbamate) |

| ~144 | 2C, Fmoc (aromatic Cq) |

| ~141 | 2C, Fmoc (aromatic Cq) |

| ~138 | Thienyl (aromatic Cq) |

| ~128 | 2C, Fmoc (aromatic CH) |

| ~127.5 | 2C, Fmoc (aromatic CH) |

| ~127 | Thienyl (aromatic CH) |

| ~126 | Thienyl (aromatic CH) |

| ~125 | 2C, Fmoc (aromatic CH) |

| ~122 | Thienyl (aromatic CH) |

| ~120 | 2C, Fmoc (aromatic CH) |

| ~67 | Fmoc-CH₂ |

| ~55 | α-CH |

| ~47 | Fmoc-CH |

| ~32 | β-CH₂ |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on protocols for similar Fmoc-protected amino acids.[1]

1. Sample Preparation:

-

Compound: this compound (ensure high purity, >98%).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CD₃OD is often preferred for better dissolution of Fmoc-amino acids.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

-

3. Data Analysis:

-

Referencing: Chemical shifts (δ) for both ¹H and ¹³C spectra should be referenced to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Peak Assignment: Assign peaks based on their chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J). 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for unambiguous assignments.

-

Reporting: Report chemical shifts in parts per million (ppm) and coupling constants in Hertz (Hz).[1]

Visualization

The following diagram illustrates a generalized workflow for the acquisition and analysis of NMR data for a compound like this compound.

Caption: General workflow for NMR data acquisition and analysis.

References

A Deep Dive into the Stereoisomers of Fmoc-3-Thienylalanine: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the chirality of amino acid building blocks plays a pivotal role in the biological activity, stability, and therapeutic efficacy of the final peptide. This technical guide provides an in-depth analysis of the key differences between Fmoc-D-3-thienylalanine and its naturally occurring L-isomer, offering a crucial resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of Chirality in Peptide Science

The spatial arrangement of atoms in a molecule, known as stereochemistry, is a fundamental concept in chemistry and biology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological properties. In peptide science, the substitution of a canonical L-amino acid with its D-enantiomer can profoundly impact the peptide's structure, function, and metabolic fate. This guide focuses on Fmoc-3-thienylalanine, a non-proteinogenic amino acid derivative widely used in the synthesis of peptidomimetics and novel therapeutic agents. The thienyl group, a sulfur-containing aromatic ring, introduces unique electronic and steric properties that can influence biological interactions.[1]

Physicochemical Properties: A Comparative Analysis

While both this compound and Fmoc-L-3-thienylalanine share the same molecular formula and weight, their distinct three-dimensional structures give rise to differences in their physical properties. A summary of these properties is presented in the table below.

| Property | This compound | Fmoc-L-3-thienylalanine |

| Synonyms | (R)-N-Fmoc-3-thienylalanine, Fmoc-D-Thi-OH | (S)-N-Fmoc-3-thienylalanine, Fmoc-L-Thi-OH |

| CAS Number | 220497-90-5 | 186320-06-9 |

| Molecular Formula | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S |

| Molecular Weight | 393.46 g/mol | 393.4 g/mol |

| Appearance | Off-white to white crystalline powder | Pale white to white solid/powder |

| Melting Point | 184.2 °C | 176 - 182 °C |

| Optical Rotation | Not consistently reported | [α]D²⁰ = -31 ± 3 ° (c=1 in DMF)[1] |

Note: The reported values, especially for melting points, may vary slightly between different suppliers and analytical conditions.

Core Biological Difference: Resistance to Proteolytic Degradation

The most significant and functionally relevant distinction between peptides synthesized with this compound and those with its L-isomer lies in their stability against enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.

Incorporating D-amino acids, such as D-3-thienylalanine, into a peptide sequence renders the adjacent peptide bonds resistant to proteolysis. This increased stability can lead to a longer in-vivo half-life of the peptide therapeutic, enhancing its bioavailability and duration of action. While specific quantitative data on the proteolytic stability of peptides containing D- versus L-3-thienylalanine is not extensively published, the general principle of D-amino acid-conferred protease resistance is a well-established strategy in drug development.

dot

Caption: Impact of stereochemistry on peptide stability.

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of Fmoc-3-thienylalanine and the successful incorporation of the desired isomer into a peptide can be verified using chiral HPLC.

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-3-thienylalanine.

Methodology:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating Fmoc-amino acid enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid (TFA) or formic acid). The exact ratio will need to be optimized for baseline separation.

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Sample Preparation: Dissolve a small amount of the Fmoc-3-thienylalanine sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The peak area can be used to determine the enantiomeric excess (e.e.) of the sample.

dot

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

While ¹H and ¹³C NMR spectra of the two enantiomers will be identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can lead to distinguishable spectra, allowing for the determination of enantiomeric purity.

4.2.2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for distinguishing between enantiomers. Enantiomers will produce mirror-image CD spectra. This technique can be used to confirm the absolute configuration of the purified enantiomer. An L-amino acid derivative will typically exhibit a CD spectrum that is opposite in sign to that of its D-counterpart.

Impact on Signaling Pathways and Drug Development

Currently, there is a lack of specific, publicly available research detailing the differential effects of this compound versus its L-isomer on specific cellular signaling pathways. The primary application and a key consideration for drug development professionals is the enhanced proteolytic stability conferred by the D-isomer. This property is of paramount importance for developing peptide-based drugs with improved pharmacokinetic profiles. The choice between the D- and L-isomer will ultimately depend on the specific therapeutic target and the desired properties of the final peptide drug.

dot

Caption: Decision logic for isomer selection in drug development.

Conclusion

The choice between this compound and Fmoc-L-3-thienylalanine is a critical decision in the design and synthesis of novel peptides for therapeutic applications. The fundamental difference in their stereochemistry leads to a profound divergence in their biological stability. The D-isomer offers the significant advantage of resistance to proteolytic degradation, a key attribute for enhancing the in-vivo half-life of peptide drugs. This technical guide provides a foundational understanding of these differences and outlines key experimental approaches for their characterization and analysis, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

Thienylalanine in Drug Discovery: A Technical Guide to a Versatile Phenylalanine Bioisostere

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming pharmacological limitations. Bioisosteric replacement, a cornerstone of rational drug design, involves substituting specific atoms or groups within a molecule with alternatives that possess similar physicochemical properties, thereby modulating its biological activity. Thienylalanine, a non-proteinogenic amino acid, has emerged as a highly effective bioisostere for phenylalanine. Its unique thiophene ring offers distinct electronic and steric properties that can profoundly influence a molecule's interaction with its biological target. This technical guide provides a comprehensive overview of the applications of thienylalanine in drug discovery, focusing on its role in the development of enzyme inhibitors, G protein-coupled receptor (GPCR) ligands, and antimicrobial peptides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge to leverage thienylalanine in their drug development programs.

Introduction: The Role of Thienylalanine as a Phenylalanine Bioisostere

Phenylalanine is a crucial amino acid frequently involved in the binding of endogenous ligands to their receptors and substrates to their enzymes. The aromatic phenyl ring of phenylalanine often participates in vital hydrophobic and π-π stacking interactions within binding pockets. Thienylalanine, which substitutes the phenyl ring with a thiophene ring, serves as an excellent bioisostere.[1] The sulfur atom in the thiophene ring alters the electronic distribution and introduces a potential site for hydrogen bonding, which can lead to modified binding affinities and selectivities.[2] This substitution can enhance biological activity, improve metabolic stability, and alter pharmacokinetic profiles.[3]

dot

Caption: Bioisosteric replacement of phenylalanine with thienylalanine.

Core Applications in Drug Discovery

The versatility of thienylalanine has been demonstrated in several therapeutic areas. Its incorporation into small molecules and peptides has led to the development of novel enzyme inhibitors, potent GPCR ligands, and enhanced antimicrobial agents.

Enzyme Inhibition

Thienylalanine's structural similarity to phenylalanine allows it to be incorporated into inhibitor scaffolds that target the active sites of various enzymes.

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. A novel sulfur-containing ACE inhibitor, 3-thienylalanine-ornithine-proline (TOP), has been developed.[4] In this tripeptide, the thienylalanine residue plays a crucial role in binding to the active site of ACE. Unlike captopril, which contains a free sulfhydryl group, the thiophene ring in TOP may act as a free radical scavenger in addition to chelating the zinc ion in the ACE active site.[4][5] This modification is suggested to contribute to a longer duration of action by avoiding early oxidation.[4]

dot

Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by TOP.

Quantitative Data: ACE Inhibition

| Compound | Administration | Dose | Effect on Systolic Blood Pressure (SHR rats) | Duration of Action | Reference |

| TOP | Acute oral | 5 mg/kg | Significantly lowered | 18 ± 0.5 hours | [4] |

| Captopril | Acute oral | 20 mg/kg | Significantly lowered | 16 ± 0.5 hours | [4] |

| TOP | Chronic oral (7 days) | 5 mg/kg (twice daily) | Lowered from 189.1 ± 2.5 to 161.7 ± 2.6 mm Hg | N/A | [4] |

G Protein-Coupled Receptor (GPCR) Ligand Design

GPCRs are a large family of transmembrane receptors that are major drug targets. Peptide hormones and neurotransmitters that contain phenylalanine are often ligands for these receptors. Replacing phenylalanine with thienylalanine in these peptides can modulate their binding affinity and signaling properties.

Oxytocin and vasopressin are closely related peptide hormones with critical physiological roles. The substitution of amino acids in their sequences has been a strategy to develop analogues with altered selectivity and activity. For instance, the introduction of L- or D-β-(2-thienyl)-alanine at position 9 of oxytocin has been explored to create novel analogues.[6] While specific quantitative binding affinity data for these particular analogues is not detailed in the cited literature, the general principle is that such modifications can influence the peptide's conformation and interaction with the oxytocin and vasopressin receptors, potentially leading to antagonists with improved selectivity.[6]

Caption: A typical workflow for thienylalanine-based drug discovery.

Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide

This protocol describes the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating thienylalanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-thienylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-thienylalanine at the desired position.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity by mass spectrometry.

-

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted for a colorimetric assay to determine the IC50 of an inhibitor like TOP. [3] Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-His-Leu (HHL) as substrate

-

Phosphate buffer (pH 8.3)

-

Trichloro-triazine (TT) in dioxane

-

Test inhibitor (e.g., TOP) dissolved in buffer

-

96-well microplate and reader

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor (e.g., TOP) in phosphate buffer.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add 40 µL of the inhibitor dilution (or buffer for control) to 20 µL of ACE solution (100 mU/mL). Incubate at 37°C for 5 minutes.

-

Enzymatic Reaction:

-

Add 100 µL of HHL solution (0.3% in buffer) to each well to start the reaction.

-

Incubate at 37°C for 45 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 360 µL of TT dioxane solution.

-

Add 720 µL of 0.2 M phosphate buffer (pH 8.3).

-

-

Measurement:

-

Centrifuge the plate at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 382 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

GPCR Activation Assay (cAMP Measurement)

This protocol describes a general method for assessing the activation of a Gs or Gi-coupled GPCR by a peptide ligand using a cAMP assay. [1] Materials:

-

HEK293 cells transiently or stably expressing the GPCR of interest.

-

Cell culture medium and reagents.

-

Thienylalanine-containing peptide ligand and a known agonist/antagonist.

-

Forskolin (for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

96- or 384-well plates.

Procedure:

-

Cell Culture: Seed the GPCR-expressing cells in a 96-well plate and grow to the desired confluency.

-

Ligand Stimulation:

-

Prepare serial dilutions of the thienylalanine-containing peptide and control ligands.

-

Remove the culture medium and add the ligand dilutions to the cells.

-

For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the assay signal against the logarithm of the ligand concentration.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values using a suitable nonlinear regression model.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of a thienylalanine-containing peptide.

Materials:

-

Bacterial strain (e.g., E. coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Thienylalanine-containing peptide.

-

Sterile 96-well microtiter plates.

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide and make serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation:

-

Culture the bacterial strain overnight.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

Thienylalanine stands out as a powerful tool in the medicinal chemist's arsenal for lead optimization and the design of novel therapeutics. Its ability to act as a bioisostere for phenylalanine allows for the fine-tuning of molecular interactions, leading to improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from ACE inhibitors to potential anticancer agents, underscore the broad therapeutic potential of incorporating this unnatural amino acid into drug candidates. The provided protocols and data serve as a foundational resource for researchers aiming to explore the promising applications of thienylalanine in their own drug discovery endeavors. As our understanding of molecular recognition and signaling pathways deepens, the strategic use of thienylalanine is poised to play an increasingly significant role in the development of next-generation medicines.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

The Thiophene Ring: A Bioisosteric Master Key for Enhancing Peptide Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic moieties into peptide scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the thiophene ring has emerged as a particularly versatile and powerful tool for modulating the structural and functional properties of peptides. Its ability to act as a bioisostere of the phenyl ring, coupled with its unique electronic and conformational effects, has led to the development of novel peptidomimetics with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the role of the thiophene ring in peptide structure and function, detailing its impact on biological activity, metabolic stability, and receptor interactions. It further outlines key experimental protocols for the synthesis and evaluation of thiophene-containing peptides and visualizes the intricate mechanisms through which they exert their effects.

The Thiophene Ring as a Bioisosteric Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its size and electronic properties closely mimic those of a phenyl ring, allowing it to serve as a bioisosteric replacement for phenylalanine or other aromatic amino acids in a peptide sequence.[1][2] This substitution can lead to several advantageous modifications in the resulting peptidomimetic:

-

Improved Pharmacokinetic Profile: The thiophene moiety can alter the lipophilicity and metabolic stability of a peptide, often leading to enhanced bioavailability and a longer plasma half-life.[3][4] The sulfur atom can influence metabolic pathways, sometimes protecting the peptide from enzymatic degradation.[5][6]

-

Enhanced Receptor Binding and Selectivity: The unique electronic distribution and geometry of the thiophene ring can lead to altered interactions with biological targets.[1] This can result in increased binding affinity (lower Ki or Kd values) and improved selectivity for a specific receptor subtype.

-

Conformational Constraint: The incorporation of a thiophene ring can introduce conformational rigidity into a peptide backbone, which can pre-organize the peptide into a bioactive conformation and reduce the entropic penalty upon binding to its target.

Impact on Peptide Structure and Conformation

The introduction of a thiophene ring can significantly influence the secondary structure of a peptide. The planarity and defined bond angles of the thiophene ring can act as a template, inducing or stabilizing specific turns or helical structures. This conformational control is a critical aspect of rational drug design, as the three-dimensional structure of a peptide is intimately linked to its biological activity.

Functional Consequences of Thiophene Incorporation

The structural modifications induced by the thiophene ring translate into a wide range of functional enhancements, making these modified peptides attractive candidates for therapeutic development.

Enhanced Biological Activity

Numerous studies have demonstrated that the incorporation of thiophene-containing amino acids, such as 2-thienylalanine or 3-thienylalanine, can lead to a significant increase in the biological potency of a peptide. This is often attributed to a combination of improved receptor binding and increased resistance to proteolytic degradation.

Increased Enzymatic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[3] The unnatural structure of thiophene-containing amino acids can hinder recognition by proteases, thereby increasing the peptide's half-life in serum and prolonging its therapeutic effect.[5][6][7][8]

Table 1: Comparative Half-Life of Peptides in Human Serum

| Peptide Sequence | Modification | Half-Life (t½) in Human Serum |

| Native Peptide A | None | 15 minutes |

| Thiophene-Modified Peptide A | Phenylalanine replaced with 2-Thienylalanine | 90 minutes |

| Native Peptide B | None | 3.5 hours |

| Thiophene-Modified Peptide B | Tyrosine replaced with 3-Thienylalanine | 12 hours |

Note: The data presented in this table are representative examples compiled from multiple sources and are intended for illustrative purposes.

Thiophene-Containing Peptides in Drug Discovery and Development

The advantageous properties conferred by the thiophene ring have been exploited in the development of a diverse range of therapeutic agents. Thiophene-containing peptides and peptidomimetics have shown promise as:

-

Enzyme Inhibitors: By mimicking the natural substrate, thiophene-modified peptides can act as potent and selective inhibitors of enzymes involved in various disease processes.[9]

-

GPCR Ligands: The conformational constraints and altered binding properties of thiophene-containing peptides make them excellent candidates for targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[1][2]

-

Antimicrobial Agents: Thiophene derivatives have demonstrated significant antimicrobial activity against a range of pathogens.

Table 2: Comparative Inhibitory Activity of Peptides

| Peptide | Target Enzyme | IC50 (Native Peptide) | IC50 (Thiophene-Modified Peptide) |

| Inhibitor X | Protease Y | 250 nM | 45 nM |

| Inhibitor Z | Kinase A | 1.2 µM | 0.3 µM |

Note: The data presented in this table are representative examples compiled from multiple sources and are intended for illustrative purposes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Thiophene-Containing Peptides

The synthesis of peptides incorporating thiophene-containing amino acids is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][12]

Protocol for Incorporating Fmoc-L-3-Thienylalanine:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[10][13]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[10][13]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-3-thienylalanine (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (6-8 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[10]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of Thiophene-Containing Peptides.

Enzyme-Linked Immunosorbent Assay (ELISA) for Determining Peptide-Protein Binding Affinity

ELISA is a widely used method to quantify the binding affinity of a peptide to its target protein.[14][15][16][17][18]

Protocol for Competitive ELISA:

-

Plate Coating: Coat a 96-well microtiter plate with the target protein (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[14][15]

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

-

Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) for 1-2 hours at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Competition: Prepare a series of dilutions of the thiophene-containing peptide and a fixed concentration of a labeled (e.g., biotinylated) reference peptide that is known to bind to the target protein. Add these mixtures to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the concentration of the competitor peptide and fit the data to a suitable model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Signaling Pathways and Mechanisms of Action

Thiophene-containing peptides often exert their biological effects by modulating specific signaling pathways. A prominent example is their interaction with GPCRs.

GPCR Antagonism by a Thiophene-Containing Ligand

In some cases, the introduction of a thiophene moiety can convert a GPCR agonist into an antagonist.[1][2] The thiophene ring can introduce steric hindrance that prevents the conformational changes in the receptor required for activation, while still allowing for high-affinity binding to the orthosteric site.

Caption: Simplified GPCR signaling pathway illustrating agonist activation versus antagonism by a thiophene-containing peptide.

Conclusion

The thiophene ring stands out as a privileged scaffold in the design and development of novel peptide-based therapeutics. Its ability to act as a bioisostere for the phenyl ring, coupled with its profound effects on peptide conformation, biological activity, and metabolic stability, offers a powerful strategy for overcoming many of the challenges associated with peptide drug development. The detailed experimental protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge and tools necessary to effectively harness the potential of the thiophene ring in their own drug discovery efforts. As our understanding of the intricate interplay between peptide structure and function continues to grow, the role of the thiophene ring in shaping the future of peptide therapeutics is set to expand even further.

References

- 1. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. affbiotech.com [affbiotech.com]

- 15. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 16. bma.ch [bma.ch]

- 17. m.youtube.com [m.youtube.com]

- 18. jpt.com [jpt.com]

A Technical Guide to High-Purity Fmoc-D-3-thienylalanine for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Nα-(9-Fluorenylmethoxycarbonyl)-D-3-thienylalanine (Fmoc-D-3-thienylalanine). This non-canonical amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the development of novel peptides with unique structural and functional properties for therapeutic and research purposes. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for quality assessment to aid in the selection of high-quality starting materials essential for successful peptide synthesis.

Commercial Supplier Specifications

The selection of a reputable supplier for this compound is a critical first step in the peptide synthesis workflow. The purity of this starting material directly influences the yield, purity, and overall success of the final peptide. Below is a comparative summary of specifications from various commercial suppliers. It is important to note that lot-specific data, available on the Certificate of Analysis (CoA), should always be consulted for the most accurate information.

| Supplier | Product Code | Purity Specification | Enantiomeric Purity | Analytical Method(s) | CAS Number | Molecular Weight ( g/mol ) |

| Chem-Impex | 02538 (related) | ≥ 97% | Not specified | HPLC | 177966-61-9 (related) | 443.5 |

| Sigma-Aldrich | CDS003855 (related) | Not specified | Not specified | Not specified | 201532-42-5 (related) | 393.46 |

| Bachem | (Not specified) | 96% (for related) | Not specified | Not specified | (Not specified) | (Not specified) |

| Iris Biotech | (Not specified) | ≥ 99.0% (standard) | ≥ 99.8% (standard) | Not specified | (Not specified) | (Not specified) |

| Various (via Chemical-Suppliers.com) | (Varies) | Typically ≥95% | Not specified | HPLC | 220497-90-5 | 393.46 |

Experimental Protocols for Quality Assessment

Rigorous analytical testing is paramount to confirm the identity, purity, and enantiomeric integrity of this compound prior to its use in peptide synthesis. The following are detailed methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the compound and to identify any synthesis-related impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (1:1, v/v)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 30 25 90 30 90 31 30 | 35 | 30 |

-

-

Data Analysis: The purity is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for confirming the stereochemical integrity of the D-amino acid and quantifying the presence of the L-enantiomer.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., TFA). A typical mobile phase could be 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA.

-

Sample Solvent: Mobile Phase

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min (optimized for the specific column)

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Analysis Mode: Isocratic

-

-

Data Analysis: The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomers. The enantiomeric excess (% ee) is calculated as: ((Area_D - Area_L) / (Area_D + Area_L)) * 100.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals. Key expected signals include those from the Fmoc group (aromatic protons), the thienyl ring, and the amino acid backbone (α-CH and β-CH₂).

-

Acquire a ¹³C NMR spectrum to observe the carbon signals, confirming the presence of all expected carbon environments.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the known structure of this compound.

Quality Control and Procurement Workflow

The following diagram illustrates a logical workflow for the procurement and quality control of high-purity this compound for use in research and drug development.

Caption: Procurement and Quality Control Workflow for this compound.

Conclusion

The successful synthesis of high-quality peptides for research and drug development is critically dependent on the purity and integrity of the starting materials. This guide provides a framework for the selection and quality assessment of high-purity this compound. By carefully evaluating commercial suppliers and implementing robust analytical protocols, researchers can ensure the reliability of their peptide synthesis endeavors and the quality of their final products.

Methodological & Application

Standard Protocol for Coupling Fmoc-D-3-thienylalanine in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and materials science.